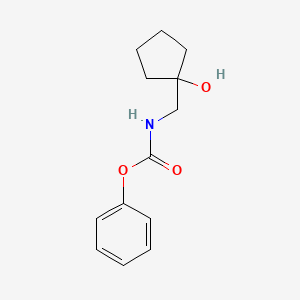

苯基((1-羟基环戊基)甲基)碳酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phenyl ((1-hydroxycyclopentyl)methyl)carbamate is an organic compound. It is a derivative of carbamic acid, which is a category of organic compounds with the general formula R2NC(O)OR . Carbamates are useful protecting groups for amines .

Synthesis Analysis

Carbamates can be synthesized by carbamoylation . A one-pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . N-Substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants .Chemical Reactions Analysis

Carbamates are involved in various chemical reactions. For instance, they can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group, which can be removed with strong acid (trifluoroacetic acid) or heat .科学研究应用

细菌脂多糖中的表征

苯异氰酸酯衍生物,例如苯基((1-羟基环戊基)甲基)氨基甲酸酯,已被用于定量酯化从根瘤菌三叶草中分离的脂多糖(LPS)的脂质A部分中3-羟基烷酸酯残基的游离羟基。这些酯衍生物在用于GC-MS分析的条件下是稳定的,有助于识别通过细菌LPS中的3-羟基连接的特定羟基脂肪酸,证明了它们在细菌成分分析中的效用(Hollingsworth & Dazzo, 1988)。

作为抗肿瘤剂的合成和评估

苯基((1-羟基环戊基)甲基)氨基甲酸酯衍生物已被合成并评估其作为抗肿瘤剂的潜力。一项涉及合成双(羟甲基)取代的杂环及其转化为双(甲基氨基甲酸酯)衍生物的研究探索了这些化合物的抗白血病活性,尽管没有一个化合物对鼠P388淋巴性白血病表现出显着的活性(Anderson & Jones, 1984)。

除草剂代谢监测

除草剂苯甲灵的代谢产生包括甲基-N-(3-羟苯基)-氨基甲酸酯的代谢物,表明氨基甲酸酯衍生物在除草剂使用及其代谢影响的环境和生物监测中的作用。这强调了它们在农用化学研究中的重要性(Schettgen, Weiss, & Angerer, 2001)。

合成方法的开发

已经开发了合成带有氨基甲酸酯部分的1,4-二氢吡啶的方法,展示了苯基氨基甲酸酯衍生物在有机合成中的多功能性。这突出了它们在创建具有潜在药理应用的复杂有机分子中的用途(Habibi, Zolfigol, & Safaee, 2013)。

绿色化学中的催化应用

由苯胺和甲酸甲酯合成甲基N-苯基氨基甲酸酯提供了一种绿色化学方法,用于创建二苯基二异氰酸酯(MDI)生产的有价值的中间体,展示了氨基甲酸酯衍生物在可持续化学过程中的应用(Yalfani, Lolli, Müller, Wolf, & Mleczko, 2015)。

作用机制

未来方向

Carbamates have wide applications in the chemical industry. They are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and can also be used as protecting groups for amine functionality . Future research could focus on developing more efficient and environmentally friendly methods for the synthesis of carbamates .

属性

IUPAC Name |

phenyl N-[(1-hydroxycyclopentyl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-12(17-11-6-2-1-3-7-11)14-10-13(16)8-4-5-9-13/h1-3,6-7,16H,4-5,8-10H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKPTBMMWOMUJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)OC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2735995.png)

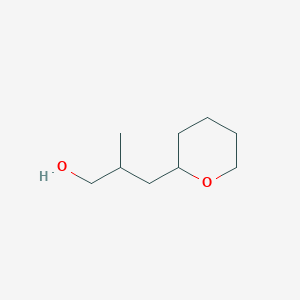

![[2-(Methoxymethyl)oxan-2-yl]methanol](/img/structure/B2735999.png)

![tert-butyl N-[2-(2-bromophenoxy)ethyl]-N-methylcarbamate](/img/structure/B2736002.png)

![2-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid](/img/structure/B2736003.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(9H-purin-6-yl)propanamide](/img/structure/B2736005.png)

![N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2736007.png)

![N-benzyl-3-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2736010.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2736011.png)

![4-methylphenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl sulfide](/img/structure/B2736014.png)